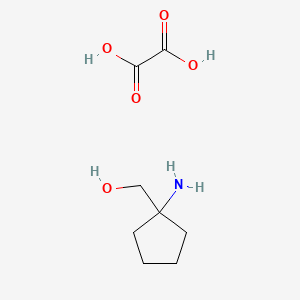

(1-Aminocyclopentyl)methanol oxalate

Description

(1-Aminocyclopentyl)methanol oxalate (CAS: 1177354-53-8) is a salt formed by the reaction of (1-aminocyclopentyl)methanol (C₆H₁₃NO) with oxalic acid (C₂H₂O₄), resulting in the molecular formula C₆H₁₃NO·C₂H₂O₄ . The parent compound, (1-aminocyclopentyl)methanol, is a colorless to pale yellow liquid with a molecular weight of 115.17 g/mol, a boiling point of 85–90°C at 10 mmHg, and a pKa of ~15.05 . It is water-soluble and serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals, rubber antioxidants, and dyes .

The oxalate form enhances stability and modifies solubility, making it suitable for specific industrial and pharmacological applications. Oxalate salts are commonly employed to improve crystallinity and bioavailability in drug formulations .

Propriétés

IUPAC Name |

(1-aminocyclopentyl)methanol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.C2H2O4/c7-6(5-8)3-1-2-4-6;3-1(4)2(5)6/h8H,1-5,7H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMQPLGGNDWPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CO)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Hydrochloride Salts

(1-Aminocyclopentyl)methanol hydrochloride (CAS: 402752-91-4, C₆H₁₄ClNO) is a closely related analog. Key differences include:

| Property | (1-Aminocyclopentyl)methanol Oxalate | (1-Aminocyclopentyl)methanol Hydrochloride |

|---|---|---|

| Molecular Weight | 248.3 g/mol (combined) | 151.63 g/mol |

| Counterion | Oxalate (C₂H₂O₄) | Chloride (Cl⁻) |

| Solubility | Moderate in polar solvents | High water solubility due to ionic nature |

| Stability | Stable under dry conditions | Hygroscopic; requires anhydrous storage |

| Applications | Drug crystallization | Intermediate in peptide synthesis |

The hydrochloride form is preferred in reactions requiring high aqueous solubility, whereas the oxalate form is advantageous in controlled-release formulations due to its lower hygroscopicity .

Cyclobutyl Analogs

(1-Aminocyclobutyl)methanol hydrochloride (CAS: 402752-91-4) shares structural similarity but features a four-membered cyclobutane ring instead of cyclopentane. This smaller ring increases ring strain, reducing thermal stability (melting point ~20°C for cyclopentyl vs. decomposition observed in cyclobutyl analogs) . Cyclobutyl derivatives are less common in industrial applications due to synthetic challenges but are explored in niche pharmacological contexts for their conformational rigidity .

Oxalate vs. Free Base

The free base (1-aminocyclopentyl)methanol (CAS: 5460-68-4) lacks counterions, resulting in:

- Higher volatility (boiling point 85–90°C at 10 mmHg vs. non-volatile oxalate salt).

- Reduced crystallinity , limiting its utility in solid formulations.

- Greater reactivity in nucleophilic reactions due to unneutralized amine groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.